Methyl 6-bromo-5-formylpyridine-2-carboxylate
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Overview
Description
Methyl 6-bromo-5-formylpyridine-2-carboxylate is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-5-formylpyridine-2-carboxylate typically involves the bromination of methyl 5-formylpyridine-2-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
[ \text{C8H7NO3} + \text{Br2} \rightarrow \text{C8H6BrNO3} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-bromo-5-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-formylpyridine-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The formyl and bromine groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 6-bromopyridine-2-carboxylate: Similar structure but lacks the formyl group.
Methyl 5-formylpyridine-2-carboxylate: Similar structure but lacks the bromine atom.
Uniqueness: Methyl 6-bromo-5-formylpyridine-2-carboxylate is unique due to the presence of both bromine and formyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H6BrNO3 |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
methyl 6-bromo-5-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-4H,1H3 |
InChI Key |
UWOMJAOFPHFUHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C=O)Br |
Origin of Product |
United States |
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